(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid
Description
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid (CAS: 1213142-61-0) is a chiral α-amino acid derivative characterized by a meta-isopropyl-substituted phenyl group attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₁₁H₁₅NO₂ (MW: 193.24 g/mol) . The isopropyl group at the 3-position of the phenyl ring introduces steric bulk and moderate lipophilicity, while the (2R)-configuration defines its stereochemical interactions. This compound is primarily used in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-3-5-9(6-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
UBHAACJNFQMNMV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Catalysis: Using catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in biochemical pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid, also known as a derivative of phenylalanine, is an amino acid compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- An amino group (-NH2)
- A carboxylic acid group (-COOH)
- A phenyl ring substituted with a methylethyl group
This structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Neurotransmitter Activity
As an amino acid derivative, (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid may exhibit neurotransmitter-like activity. Its structural similarity to neurotransmitters suggests potential roles in signaling pathways within the central nervous system.
Interaction with Biological Targets
Research indicates that this compound can interact with various receptors and enzymes, influencing physiological processes such as:
- Receptor Modulation: It may act on neurotransmitter receptors, potentially affecting mood and cognitive functions.
- Enzyme Inhibition: Preliminary studies suggest it could inhibit specific enzymes involved in metabolic pathways.
Synthesis Methods
The synthesis of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid can be achieved through several methodologies, including:
- Stereoselective Alkylation: Utilizing isoserine derivatives to create chiral β-amino acids.
- Chemical Modifications: Employing various protective groups and reagents to achieve desired stereochemistry and yield.
Table 1: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid | Potential neurotransmitter activity | |
| Phenylalanine | Essential amino acid; precursor to neurotransmitters | |
| 4-Methylphenylalanine | Increased lipophilicity; enhanced bioactivity |
Case Study: Neuroprotective Effects
A study examining the neuroprotective effects of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was found to lower reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
